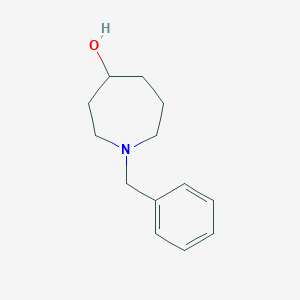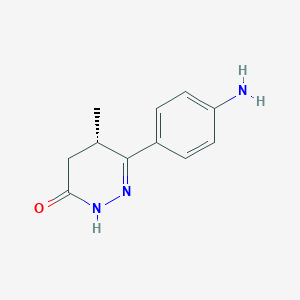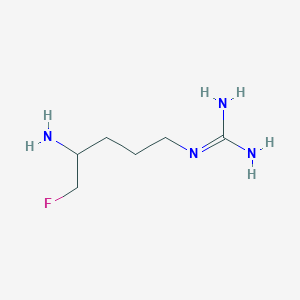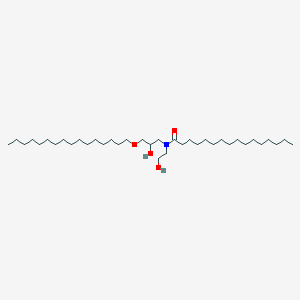![molecular formula C42H36O24S6 B025538 Hidrato de 4-Sulfocailx[6]areno CAS No. 102088-39-1](/img/structure/B25538.png)
Hidrato de 4-Sulfocailx[6]areno
Descripción general
Descripción
4-Sulfocalix[6]arene Hydrate is a useful research compound. Its molecular formula is C42H36O24S6 and its molecular weight is 1117.1 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Sulfocalix[6]arene Hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Sulfocalix[6]arene Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Sulfocalix[6]arene Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biodetección electroquímica
Hidrato de 4-Sulfocailx6areno se ha utilizado en la construcción de biosensores electroquímicos. Estos sensores están diseñados para la determinación altamente sensible y simultánea de biomoléculas como el ácido ascórbico (AA), la dopamina (DA) y el ácido úrico (UA). El compuesto, cuando se funcionaliza con nanotubos de carbono y se decora con nanopartículas bimetálicas de AuPt, exhibe una excelente actividad de electrooxidación, lo cual es crucial para detectar estas biomoléculas en entornos fisiológicos .
Sistemas de administración de fármacos
La naturaleza anfipática del Hidrato de 4-Sulfocailx6areno lo hace adecuado para su uso en sistemas de administración de fármacos. Su capacidad para formar complejos de inclusión con fármacos mejora su solubilidad, estabilidad y biodisponibilidad. Esto es particularmente beneficioso para los fármacos con baja solubilidad en agua, ya que puede mejorar significativamente su eficacia terapéutica .
Separación analítica
En el campo de la química analítica, el Hidrato de 4-Sulfocailx6areno se puede aplicar a técnicas de separación analítica. Su estructura permite la unión selectiva y la separación de varios compuestos, lo cual es esencial para los procesos de purificación y los análisis analíticos en aplicaciones de investigación e industriales.
Membranas de autoensamblaje
Hidrato de 4-Sulfocailx6areno se puede usar para crear membranas de autoensamblaje. Estas membranas tienen aplicaciones potenciales en filtración, detección y como andamios para la ingeniería de tejidos. La propiedad de autoensamblaje se debe a la capacidad del compuesto para formar estructuras organizadas a nivel molecular.
Nanotecnología
En nanotecnología, el Hidrato de 4-Sulfocailx6areno se puede emplear para fabricar nanoestructuras y nanodispositivos. Sus grupos funcionales permiten la unión de nanopartículas, las cuales se pueden utilizar en el desarrollo de nuevos materiales con propiedades mejoradas para diversas aplicaciones tecnológicas.
Investigación biomédica
Por último, en investigación biomédica, el Hidrato de 4-Sulfocailx6areno se puede explorar por sus interacciones con moléculas biológicas. Esto puede conducir a conocimientos sobre procesos celulares y el desarrollo de nuevas estrategias terapéuticas.
Cada una de estas aplicaciones aprovecha las propiedades químicas únicas del Hidrato de 4-Sulfocailx6areno, demostrando su versatilidad y potencial en la investigación científica. Los estudios y experimentos en curso continúan expandiendo nuestra comprensión de las capacidades y aplicaciones de este compuesto. Si necesita información más detallada o procedimientos experimentales específicos, ¡hágamelo saber!
Mecanismo De Acción
Target of Action
The primary targets of 4-Sulfocalix6arene Hydrate are ascorbic acid (AA), dopamine (DA), and uric acid (UA) . These are important biomolecules that participate in human metabolism .
- Ascorbic Acid (AA) : Also known as vitamin C, it is a common biological antioxidant. Its deficiency can cause scurvy, arteriosclerosis, and other diseases .
- Dopamine (DA) : An important catecholamine neurotransmitter, which plays a significant role in maintaining the normal central nervous and cardiovascular systems .
- Uric Acid (UA) : The final product of purine metabolism. It is an important biomolecule that existed in serum and urine, and its abnormality is associated with gout and hyperuricemia .
Mode of Action
4-Sulfocalix6arene Hydrate interacts with its targets through an electrochemical biosensor . This biosensor is based on 4-sulfocalix6arene–functionalized carbon nanotubes (CNTs/SCX6) decorated with AuPt bimetallic nanoparticles . The CNTs/SCX6-AuPt–modified glassy carbon electrode (GCE) possesses excellent electrooxidation activity toward AA, DA, and UA .
Biochemical Pathways
The biochemical pathways affected by 4-Sulfocalix6arene Hydrate involve the electrooxidation of AA, DA, and UA . The high electrocatalytic activity and rapid electronic transfer ability of CNTs/SCX6-AuPt result in high selectivity, stability, reproducibility, and repeatability .
Pharmacokinetics
The pharmacokinetics of 4-Sulfocalix6The compound has been used to simultaneously determine aa, da, and ua in urine samples with good recoveries , suggesting that it may have favorable ADME properties.
Result of Action
The result of the action of 4-Sulfocalix6arene Hydrate is the highly sensitive and simultaneous determination of AA, DA, and UA . This may become a promising method for trace analysis of biological molecules in the complex physiological environment .
Action Environment
The action environment of 4-Sulfocalix6arene Hydrate is typically a complex physiological environment, such as urine samples . The compound has shown good recoveries in these environments, indicating that it is stable and effective under physiological conditions .
Propiedades
IUPAC Name |
37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36O24S6/c43-37-19-1-20-8-32(68(52,53)54)10-22(38(20)44)3-24-12-34(70(58,59)60)14-26(40(24)46)5-28-16-36(72(64,65)66)18-30(42(28)48)6-29-17-35(71(61,62)63)15-27(41(29)47)4-25-13-33(69(55,56)57)11-23(39(25)45)2-21(37)9-31(7-19)67(49,50)51/h7-18,43-48H,1-6H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOUPTJVBGEDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)S(=O)(=O)O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C1=CC(=C7)S(=O)(=O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36O24S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369270 | |
| Record name | 37,38,39,40,41,42-Hexahydroxyheptacyclo[31.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~.1~27,31~]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene-5,11,17,23,29,35-hexasulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1117.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102088-39-1 | |
| Record name | 37,38,39,40,41,42-Hexahydroxyheptacyclo[31.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~.1~27,31~]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene-5,11,17,23,29,35-hexasulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Sulfocalix[6]arene Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 4-Sulfocalix[6]arene suitable for use in ion-selective electrodes?
A1: 4-Sulfocalix[6]arene exhibits a high affinity for certain ions, making it an ideal ionophore in ion-selective electrodes. Research has shown its effectiveness in developing electrodes for Pramoxine HCl detection. [] The presence of the sulfocalixarene moiety allows for selective binding of Pramoxine HCl, enabling its quantification even in complex matrices like pharmaceutical formulations and biological fluids. []
Q2: How does the incorporation of 4-Sulfocalix[6]arene as an ionophore improve the performance of ion-selective electrodes compared to those without an ionophore?
A2: Studies comparing sensors with and without 4-Sulfocalix[6]arene demonstrate its significant role in enhancing both sensitivity and selectivity. [] This improvement is attributed to the specific interactions between the ionophore and the target ion. The study highlighted that sensors incorporating 4-Sulfocalix[6]arene as an ionophore exhibited a wider linear response range and improved Nernstian slopes compared to the sensor without any ionophore. []
Q3: Beyond ion-selective electrodes, what other applications is 4-Sulfocalix[6]arene being explored for?
A3: 4-Sulfocalix[6]arene's ability to form complexes with various guest molecules makes it promising for diverse applications. For instance, researchers are investigating its use in constructing functionalized carbon nanotubes decorated with AuPt bimetallic nanodendrites. [] This area of research explores its potential in nanotechnology and material science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)











